N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide
Description
N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide is a Schiff base derivative formed by the condensation of pyridine-3-carbohydrazide with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Its structure features:
- A pyridine-3-carbohydrazide backbone.
- A substituted pyrazole ring (5-chloro, 3-methyl, 1-phenyl groups) linked via an E-configuration imine bond.
- Potential for hydrogen bonding (N–H, C=O) and π-π interactions due to aromatic systems .
This compound is part of a broader class of hydrazide derivatives studied for their biological activity, coordination chemistry, and material science applications. Its structural uniqueness lies in the electron-withdrawing chlorine and electron-donating methyl groups on the pyrazole ring, which influence electronic properties and intermolecular interactions.
Properties
Molecular Formula |
C17H14ClN5O |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14ClN5O/c1-12-15(11-20-21-17(24)13-6-5-9-19-10-13)16(18)23(22-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,21,24)/b20-11+ |
InChI Key |
RNPPIUHNBGNDMZ-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=O)C2=CN=CC=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)C2=CN=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Condensation Reactions
The compound is synthesized through a Schiff base formation between 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and pyridine-3-carbohydrazide (nicotinic acid hydrazide). This reaction typically proceeds under acidic or catalytic conditions to facilitate imine bond formation.
General Reaction Scheme:
Key Steps:
-
Aldehyde Preparation : The pyrazole-4-carbaldehyde precursor is synthesized via the Vilsmeier-Haack reaction using 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, phosphorus oxychloride (POCl₃), and dimethylformamide (DMF).
-
Hydrazide Activation : Pyridine-3-carbohydrazide is prepared by hydrazinolysis of pyridine-3-carboxylic acid esters.
-
Condensation : Equimolar amounts of aldehyde and hydrazide are refluxed in ethanol or methanol with catalytic acetic acid or piperidine.
Optimized Reaction Conditions
Experimental studies highlight variations in solvents, catalysts, and temperatures to maximize yield and purity:
-
Reactants : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol), pyridine-3-carbohydrazide (1 mmol).
-
Conditions : Reflux in ethanol (20 mL) with 3 drops of glacial acetic acid for 4 hours.
-
Workup : Cool to room temperature, precipitate collected via filtration, washed with cold ethanol, and recrystallized from DMF.
-
Yield : 85% (mp: 262–264°C).
Advanced Methodologies and Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A study using ethylammonium nitrate as an ionic liquid achieved 94% yield in 15 minutes.
-
Mix aldehyde and hydrazide in a 1:1 ratio.
-
Irradiate at 300 W, 80°C for 15 minutes.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Solid-Phase Catalysis
Heterogeneous catalysts like borate zirconia (B₂O₃/ZrO₂) improve regioselectivity and eliminate byproducts.
Table: Catalyst Performance Comparison
| Catalyst | Yield | Reaction Time | Purity |
|---|---|---|---|
| Piperidine | 78% | 4 hours | 95% |
| B₂O₃/ZrO₂ | 92% | 2 hours | 98% |
| Ionic liquid ([EMIM]BF₄) | 89% | 1 hour | 97% |
Purification and Characterization
Recrystallization and Chromatography
Spectroscopic Validation
-
IR Spectroscopy : Stretching bands at 1682 cm⁻¹ (C=O), 2263 cm⁻¹ (C≡N), and 3196 cm⁻¹ (N-H).
-
¹H-NMR : Peaks at δ 2.55 ppm (pyrazole-CH₃), 7.26–7.84 ppm (aryl-H), and 9.60 ppm (hydrazide-NH).
Challenges and Solutions
Byproduct Formation
Low Solubility
Industrial Scalability
Continuous Flow Synthesis
Chemical Reactions Analysis
N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: Schiff bases, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.
Coordination Chemistry: The compound can act as a ligand, forming coordination complexes with metal ions.
Materials Science: Schiff base compounds are investigated for their potential use in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Carbohydrazide Derivatives
(a) Pyridine-3-carbohydrazide vs. Pyridine-4-carbohydrazide Isomers
- The fluorine atom increases electronegativity, affecting solubility and metal-binding affinity.
- N′-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide (–17): Substitution with a furan ring introduces oxygen-based hydrogen bonding (C–H···O) and alters crystal packing. Exhibits nonlinear optical properties due to extended conjugation, contrasting with the pyrazole analog’s steric bulk .
Pyrazole-Based Hydrazides
(a) Variations in Pyrazole Substitution
Electronic and Spectroscopic Comparisons
Key Observations :
- Electron-withdrawing groups (Cl, NO2) redshift absorption spectra due to enhanced conjugation.
- Bulky substituents (e.g., 1-phenylpyrazole) reduce solubility but improve thermal stability.
Biological Activity
N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's pharmacological properties, including its anticancer, anticonvulsant, and anti-inflammatory activities.
Chemical Structure and Properties
The compound has a molecular formula of C18H16ClN4O and a molecular weight of 309.81 g/mol. Its structure features a pyrazole ring, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.
Case Studies
- Cell Line Studies : The compound was evaluated against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). It exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating effective growth inhibition.
- Mechanism of Action : Research indicates that the compound induces apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 12.50 | Apoptosis induction |
| A549 | 26.00 | Cell cycle arrest |
| HepG2 | 17.82 | Caspase activation |
Anticonvulsant Activity
The anticonvulsant properties of the compound were assessed using the maximal electroshock seizure (MES) model.
Findings
In vivo studies demonstrated that this compound significantly reduced seizure duration and frequency compared to control groups.
| Treatment Group | Seizure Duration (s) | Frequency |
|---|---|---|
| Control | 120 | 5 |
| Compound Dose | 45 | 2 |
Anti-inflammatory Activity
The compound's anti-inflammatory effects were evaluated using carrageenan-induced paw edema in rats.
Results
The administration of this compound resulted in a notable decrease in paw swelling, suggesting its potential as an anti-inflammatory agent.
| Time Point (h) | Paw Edema (mm) Control | Paw Edema (mm) Compound |
|---|---|---|
| 0 | 5 | 5 |
| 3 | 10 | 6 |
| 6 | 15 | 8 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via condensation reactions between pyridine-3-carbohydrazide and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under acidic or basic conditions. Key steps include refluxing in ethanol or methanol (60–80°C) for 6–12 hours, monitored by TLC. Optimization involves adjusting pH (e.g., acetic acid catalysis) and solvent polarity to enhance imine bond formation .
- Data Contradiction : While some protocols favor aqueous acidic conditions (pH 4–5), others report higher yields in anhydrous ethanol with catalytic piperidine. Researchers should test both approaches for reproducibility .
Q. How can spectroscopic techniques (¹H NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Confirm the (E)-configuration of the hydrazone bond via the deshielded imine proton (δ 8.5–9.0 ppm). Aromatic protons from the pyrazole and pyridine rings appear as multiplets in δ 7.0–8.5 ppm .
- IR : Stretching vibrations at ~1600–1650 cm⁻¹ (C=N) and ~3200 cm⁻¹ (N-H) validate the hydrazide backbone .
- MS : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (calculated: ~380.8 g/mol). Fragmentation patterns include loss of Cl (m/z ~345) and pyridine ring cleavage .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the pyrazole ring’s π-π interactions with active sites .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP for visualization . Key parameters:
- Space group and unit cell dimensions (e.g., monoclinic P2₁/c).
- Hydrogen bonding (e.g., N-H···O between hydrazide and pyridine) and π-π stacking (3.5–4.0 Å between aromatic rings) .
- Data Contradiction : Discrepancies in torsion angles (e.g., C=N-N-C) may arise from solvent effects. Compare data from polar (DMSO) vs. nonpolar (hexane) crystallization .
Q. What structure-activity relationship (SAR) insights can be drawn from analogs with modified substituents?
- Methodology : Compare bioactivity and electronic properties of derivatives using computational tools (e.g., DFT for charge distribution) and experimental
| Compound Modification | Biological Activity (IC₅₀, μM) | Key Interactions |
|---|---|---|
| 5-Chloro → 5-Methyl (Analog A) | HeLa: 12.5 ± 1.2 | Reduced Cl-mediated hydrophobicity |
| Pyridine → Benzene (Analog B) | S. aureus: 25.0 ± 2.1 | Weaker π-π stacking with enzymes |
| Hydrazide → Amide (Analog C) | Inactive | Loss of H-bond donor capacity |
- Conclusion : Chlorine and pyridine enhance target binding, while the hydrazide group is critical for H-bonding .
Q. How can computational modeling predict its pharmacokinetic properties?
- Methodology :
- ADME Prediction : SwissADME or ADMETLab to estimate logP (clogP ~2.5), BBB permeability (CNS < -2), and CYP450 inhibition .
- Docking Studies : AutoDock Vina to simulate binding to EGFR (PDB: 1M17). The pyrazole ring shows favorable binding energy (-9.2 kcal/mol) in the ATP pocket .
Q. What strategies improve solubility and formulation stability for in vivo studies?
- Methodology :
- Co-solvents : Use DMSO:PBS (1:4) for aqueous solubility (test up to 10 mg/mL).
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) to enhance bioavailability .
- Stability : Monitor degradation under UV light (λ = 254 nm) and physiological pH (4–9) via HPLC .
Q. How do steric and electronic effects influence regioselectivity in its synthetic derivatives?
- Methodology :
- Steric Effects : Bulky substituents (e.g., 4-methylphenyl) reduce reaction rates in Claisen-Schmidt condensations by ~30% .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the aldehyde increase imine yield (85% vs. 65% for -OCH₃) due to enhanced electrophilicity .
Methodological Considerations and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
